

Gcn2-IN-6: A Chemical Probe for Unraveling GCN2 Kinase Function

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Compound of Interest

Compound Name: **Gcn2-IN-6**

Cat. No.: **B2653052**

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

General Control Nonderepressible 2 (GCN2), a serine/threonine kinase, is a critical sensor of amino acid deprivation, playing a central role in the Integrated Stress Response (ISR). Its activation triggers a signaling cascade that modulates protein synthesis and promotes cellular adaptation to nutrient stress, making it a compelling target for therapeutic intervention in diseases such as cancer. **Gcn2-IN-6** has emerged as a potent and orally available chemical probe for interrogating the function of GCN2. This technical guide provides a comprehensive overview of **Gcn2-IN-6**, including its biochemical and cellular activity, detailed experimental protocols for its use, and a visual representation of the GCN2 signaling pathway.

Introduction

Under conditions of amino acid scarcity, uncharged transfer RNAs (tRNAs) accumulate and bind to the regulatory domain of GCN2, leading to its activation. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2 α) at Serine 51. This phosphorylation event has a dual effect: it globally attenuates protein synthesis to conserve resources, while paradoxically promoting the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).^[1] ATF4, in turn, orchestrates the transcriptional upregulation of genes involved in amino acid synthesis and transport, thereby restoring cellular homeostasis.^[2] Given its pivotal role in cellular stress responses, dysregulation of the GCN2

pathway has been implicated in the survival and proliferation of cancer cells, which often experience nutrient-limited microenvironments.^[3]

Gcn2-IN-6 is a valuable tool for studying the physiological and pathological roles of GCN2. Its potency and oral bioavailability make it suitable for both *in vitro* and *in vivo* investigations.^{[4][5]} This guide aims to equip researchers with the necessary information to effectively utilize **Gcn2-IN-6** as a chemical probe.

Quantitative Data Presentation

The following tables summarize the key quantitative data for **Gcn2-IN-6**, providing a clear comparison of its activity against GCN2 and the related kinase PERK.

Target	Assay Type	IC50 (nM)	Reference
GCN2	Enzymatic	1.8	[4] [5]
GCN2	Cellular	9.3	[4] [5]
PERK	Enzymatic	0.26	[4] [5]
PERK	Cellular	230	[4] [5]

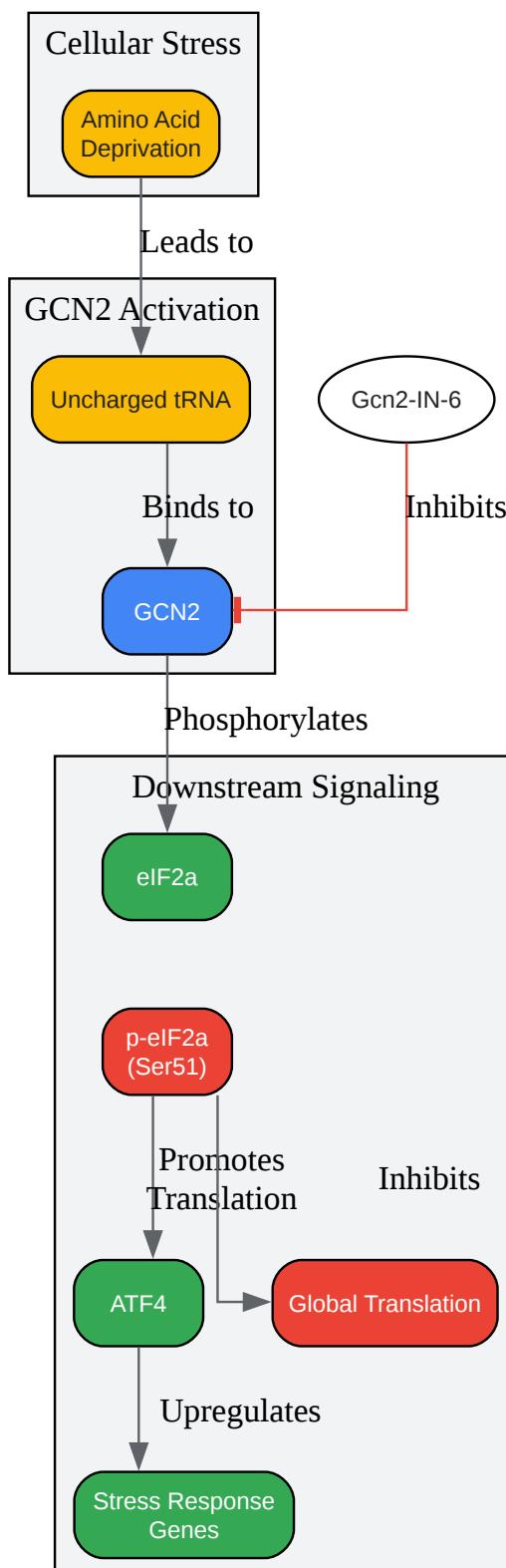
Table 1: In Vitro Potency of **Gcn2-IN-6**

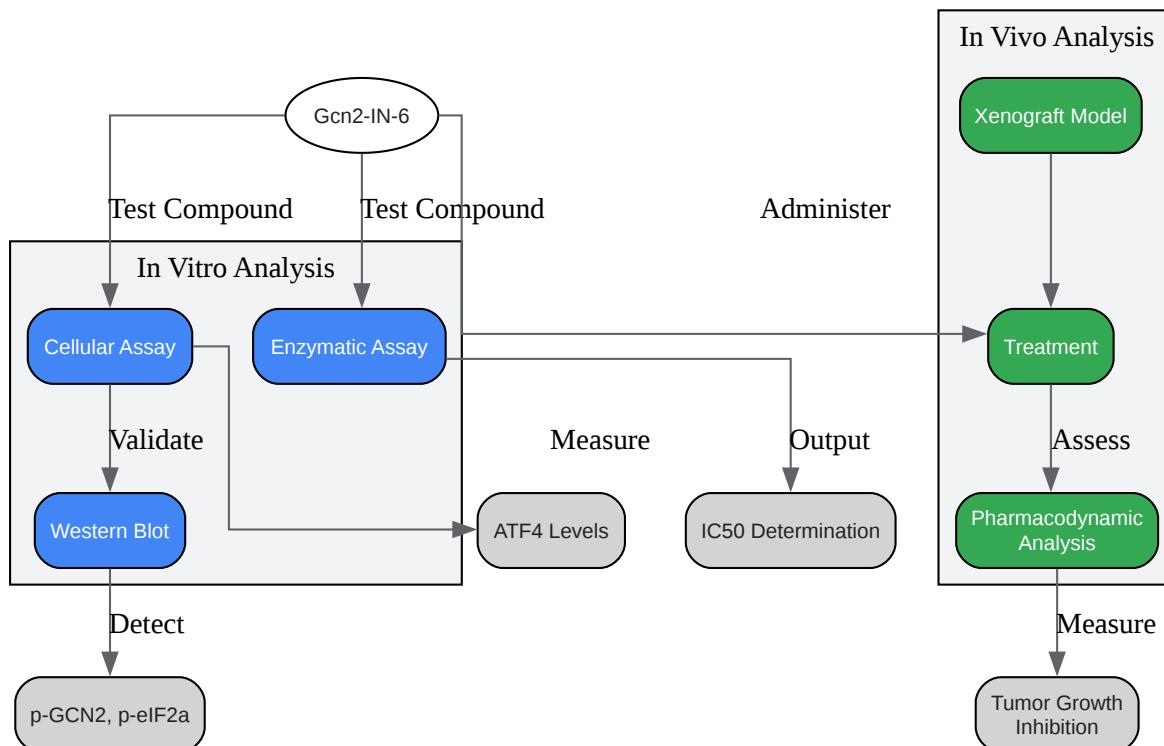
Parameter	Value
Molecular Formula	C ₁₉ H ₁₂ Cl ₂ F ₂ N ₄ O ₂ S
Molecular Weight	485.29 g/mol
CAS Number	2183470-09-7
Solubility	DMSO: 250 mg/mL (515.16 mM)

Table 2: Chemical and Physical Properties of **Gcn2-IN-6**[\[2\]](#)[\[4\]](#)

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the GCN2 signaling pathway and a typical experimental workflow for evaluating **Gcn2-IN-6**.





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